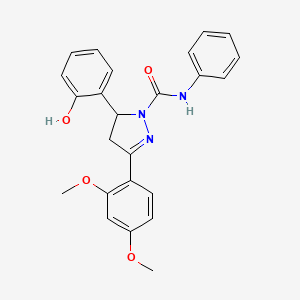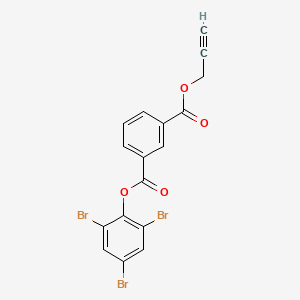![molecular formula C24H22N4O3S2 B12480539 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12480539.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves several steps. One common method starts with the reaction of 4-nitrophenylacetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one. This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions are typically other thiadiazole derivatives, which can be further modified to enhance their biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to disrupt DNA replication makes it a valuable tool in the development of new therapeutic agents . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes . By inhibiting these enzymes, the compound can exert its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,2-diphenylacetamide is unique due to its specific structure and biological activity. Similar compounds include other 1,3,4-thiadiazole derivatives, such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide and acetazolamide . These compounds share the thiadiazole ring but differ in their substituents and overall structure, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C24H22N4O3S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-21-26-27-24(32-21)28-33(30,31)20-15-13-19(14-16-20)25-23(29)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22H,2H2,1H3,(H,25,29)(H,27,28) |
InChI Key |
ILPVOOAZLBBOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-difluorophenyl)-2,6-dihydro-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B12480460.png)
![1-(4-bromophenyl)-6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480464.png)

![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12480469.png)
![N~2~-(3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12480475.png)
![methyl [(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12480483.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12480488.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12480492.png)

![N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12480510.png)

![N-(4-chloro-2-methylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12480523.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine](/img/structure/B12480528.png)
![7-amino-4-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12480537.png)
